molecular formula C17H15BrO5 B3016775 3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde CAS No. 477858-36-9

3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde

Cat. No.: B3016775
CAS No.: 477858-36-9
M. Wt: 379.206
InChI Key: CBVIYQPWPYGFOE-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde is an organic compound with the molecular formula C17H15BrO5. It is a brominated benzaldehyde derivative, characterized by the presence of methoxy and oxoethoxy functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like Lewis acids to facilitate the electrophilic aromatic substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and etherification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine and methoxy groups play a crucial role in its reactivity and binding affinity. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzaldehyde
  • 2-Bromo-4-methoxybenzaldehyde
  • 3-Bromo-4-methoxybenzaldehyde

Uniqueness

3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde is unique due to the presence of both bromine and methoxy groups, along with the oxoethoxy functional group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research applications .

Biological Activity

3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde is a complex organic compound with the molecular formula C17H15BrO5. Its unique structure, featuring a bromine atom, methoxy groups, and an aldehyde functional group, makes it a subject of interest in various fields of biological research. This article aims to explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound can be characterized by its distinctive structure, which includes:

  • Bromine Atom : Enhances reactivity and biological activity.
  • Methoxy Groups : Contribute to lipophilicity and potential interactions with biological targets.
  • Aldehyde Functional Group : Imparts reactivity in organic synthesis and biological interactions.

Molecular Formula

C17H15BrO5\text{C}_{17}\text{H}_{15}\text{BrO}_{5}

Molecular Weight

379.2 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Properties : Various studies have demonstrated its potential in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : The compound may possess properties that combat microbial infections.

The mechanism of action involves interaction with specific molecular targets. The bromine and methoxy groups play crucial roles in enhancing the compound's reactivity and binding affinity. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.

Comparative Analysis with Similar Compounds

To elucidate the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure FeaturesBiological ActivityUniqueness
4-Ethoxy-3-methoxybenzaldehydeEthoxy and methoxy substituentsAntimicrobialLacks bromine substitution
4-MethoxycinnamaldehydeMethoxylated cinnamaldehydeAnticancerDifferent aromatic system
3-HydroxybenzaldehydeHydroxy group instead of methoxyAntioxidantSimpler structure without bromine

This table illustrates that the presence of both bromine and methoxy groups in this compound may enhance its biological activity compared to other compounds.

Study 1: Anticancer Efficacy Against Lung and Cervical Cancer

In a study examining the anticancer properties of various derivatives, including this compound, researchers utilized MTT assays to evaluate cell viability against A-549 (lung cancer) and HeLa (cervical cancer) cell lines. The results indicated that:

  • The compound exhibited significant cytotoxicity with calculated IC50 values comparable to standard drugs like doxorubicin.
  • Morphological changes in treated cells were observed, indicating effective inhibition of cancer cell growth .

Study 2: Mechanistic Insights via Molecular Docking

Molecular docking studies have been conducted to understand the binding interactions between this compound and key proteins involved in cancer progression. These studies revealed:

  • Strong binding affinity for extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR), suggesting pathways through which the compound exerts its anticancer effects .

Properties

IUPAC Name

3-bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO5/c1-21-13-5-3-11(4-6-13)16(20)10-23-17-12(9-19)7-14(22-2)8-15(17)18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVIYQPWPYGFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=C(C=C(C=C2Br)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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